molecular formula C11H16Cl2F3N3 B2848088 1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride CAS No. 2379970-76-8

1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride

Cat. No.: B2848088
CAS No.: 2379970-76-8
M. Wt: 318.17
InChI Key: TXRSXLIKGKWUCS-UHFFFAOYSA-N
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Description

1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Chemical Reactions Analysis

1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The piperazine moiety often acts as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with target proteins and enzymes .

Comparison with Similar Compounds

1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:

The uniqueness of 1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.2ClH/c1-16-5-7-17(8-6-16)10-4-2-3-9(15-10)11(12,13)14;;/h2-4H,5-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRSXLIKGKWUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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